Pentane-2-sulfonamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to Pentane-2-sulfonamide, such as fully substituted pyrazoles and their sulphenylation, involves iodine-mediated annulation processes that highlight the compound's versatility in forming C-S and C-N bonds. This synthesis approach is notable for its bond-forming efficiency and broad substrate scopes, utilizing low-cost and readily accessible substrates in a simple one-pot operation (Sun et al., 2015).

Molecular Structure Analysis

The analysis of Pentane-2-sulfonamide’s molecular structure can be indirectly inferred from studies on related sulfonamides and sulfones. For instance, lithiated sulfones studies provide insights into the C versus O bound lithium in sulfone compounds, which may have parallels in understanding the molecular structure of Pentane-2-sulfonamide derivatives (Linnert et al., 2006).

Chemical Reactions and Properties

Pentane-2-sulfonamide and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional group compatibility. For example, the carbosulfonylation of propellane to produce sulfonyl β-keto-bicyclo[1.1.1]pentanes highlights the radical-mediated synthesis approach, featuring excellent atom-economy and broad functional group tolerance under mild photochemical conditions (Wei et al., 2021).

Physical Properties Analysis

The physical properties of Pentane-2-sulfonamide derivatives, such as amino derivatives of pentane, are influenced by their synthesis process. These derivatives exhibit high anticorrosive properties and effectiveness as bactericides, indicating their substantial physical stability and potential utility in industrial applications (Talybov et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including those related to Pentane-2-sulfonamide, are complex and varied. For instance, the chlorination of sulfonamide antibiotics reveals insights into the reactivity and reaction mechanisms of sulfonamides, including potential pathways for environmental degradation and transformation (Fu et al., 2021).

Aplicaciones Científicas De Investigación

1. Environmental and Biological Impact of Fluorinated Surfactants

Pentane-2-sulfonamide derivatives, specifically fluorotelomer sulfonamide alkylbetaines, have been studied for their use in aqueous film-forming foams, such as Forafac®1157, used in firefighting. Research on these substances has focused on their environmental persistence, toxicological effects, and biological metabolism. Studies reveal that these compounds can be extensively metabolized by organisms like blue mussels and turbots, leading to various metabolites. Additionally, their photolytic transformation under simulated Arctic conditions has been analyzed, contributing to our understanding of their environmental impact and behavior (Moe et al., 2012).

2. Medical and Pharmaceutical Applications

Pentane-2-sulfonamide and its derivatives have been explored for their potential in various medical applications. For instance, they are components of certain antiviral drugs, anticancer agents, and Alzheimer’s disease medications. These compounds are recognized for their versatility and efficacy in treating a wide range of conditions, indicating their significant role in the pharmaceutical industry (Gulcin & Taslimi, 2018).

3. Chemical Synthesis and Material Science

Pentane-2-sulfonamide and its derivatives are used in the synthesis of bioisosteres and functional groups in drug discovery. They are instrumental in the development of fluoroalkylthio(seleno)-functionalized bicyclo[1.1.1]pentanes, which are valuable for creating new chemical entities with potential pharmaceutical applications. This demonstrates their role in advancing synthetic chemistry and material science (Wu et al., 2020).

4. Environmental Monitoring and Analysis

In the context of environmental science, pentane-2-sulfonamide derivatives, especially sulfonamides, are monitored due to their extensive use as antibiotics and potential environmental contaminants. Techniques like mass spectrometry are employed for their detection and analysis in various environmental matrices. This highlights their significance in environmental monitoring and the need for robust analytical methods to track their presence and impact (Hoff, Pizzolato, & Díaz-Cruz, 2016).

Propiedades

IUPAC Name |

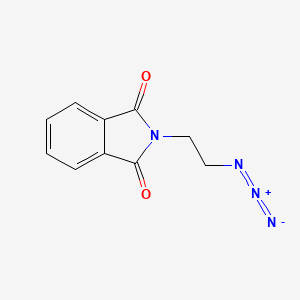

pentane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-4-5(2)9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFMNAOIIXTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939098 | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentane-2-sulfonamide | |

CAS RN |

17854-62-5 | |

| Record name | 2-Pentanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)

![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)

![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)